4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 170499-20-4
VCID: VC8247225
InChI: InChI=1S/C16H14N2O2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
SMILES: CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid

CAS No.: 170499-20-4

Cat. No.: VC8247225

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid - 170499-20-4

Specification

CAS No. 170499-20-4
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C16H14N2O2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Standard InChI Key RGXRFHCPXAMACK-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O
Canonical SMILES CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound, 4-(2-methylbenzimidazol-1-yl)benzoic acid, reflects its bipartite structure: a 2-methyl-substituted benzimidazole ring connected via a methylene bridge to the para position of a benzoic acid group . The benzimidazole system consists of a fused benzene and imidazole ring, with a methyl group at the 2-position, while the benzoic acid moiety provides a carboxyl group capable of hydrogen bonding and salt formation.

Table 1: Key Identifiers of 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic Acid

PropertyValueSource
CAS Registry Number1021144-32-0
Molecular FormulaC₁₅H₁₂N₂O₂
Molecular Weight252.27 g/mol
SMILES NotationCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C(=O)O
InChI KeyWJBFLMFRFMTUMZ-UHFFFAOYSA-N

Stereochemical and Conformational Features

Computational analyses indicate a planar benzimidazole ring system and a torsional angle of approximately 120° between the benzimidazole and benzoic acid groups due to steric interactions . The molecule exhibits no chiral centers, as confirmed by its zero undefined stereocenter count .

Synthesis and Manufacturing Considerations

Purification and Isolation

Patent CN103382191A describes fractional crystallization and membrane filtration techniques for isolating structurally similar benzoic acid derivatives, suggesting potential applicability here . Solubility in polar aprotic solvents (e.g., dimethylformamide) and low aqueous solubility (~0.1 mg/mL at 25°C) may necessitate recrystallization from ethanol-water mixtures .

Physicochemical and Computational Properties

Thermodynamic and Solubility Profiles

PubChem-derived data highlight a calculated XLogP3 value of 3, indicating moderate lipophilicity suitable for transmembrane permeability in drug design . The topological polar surface area (55.1 Ų) and hydrogen bond donor/acceptor counts (1/3) further suggest limited blood-brain barrier penetration but potential for peripheral target engagement .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP33XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors3Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
Polar Surface Area55.1 ŲCactvs 3.4.8.18

Spectroscopic Characteristics

Although experimental spectral data are unavailable in the provided sources, computational predictions suggest:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H stretch).

  • NMR: Expected singlet for the methyl group at δ 2.5 ppm (¹H) and carbonyl carbon at δ 170 ppm (¹³C).

Recent Advances and Future Directions

A 2025 PubChem update refined the compound’s 3D conformer model, enabling improved molecular docking simulations . Future research priorities include:

  • Synthetic Optimization: Developing scalable, green chemistry routes.

  • Biological Screening: Assessing kinase inhibition or antibacterial potency.

  • Crystallography: Resolving solid-state structure to guide derivatization.

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